![molecular formula C16H25NOS B1682911 Tiocarbazil CAS No. 36756-79-3](/img/structure/B1682911.png)
Tiocarbazil
Overview
Description
Tiocarbazil is a thiocarbamate herbicide used to control barnyard grasses in submerged rice fields . It was introduced in the early 1970s . Thiocarbamates are mainly used in agriculture as insecticides, herbicides, and fungicides .
Molecular Structure Analysis
The molecular formula of Tiocarbazil is C16H25NOS . The IUPAC name is S-benzyl N, N-di (butan-2-yl)carbamothioate . The InChI is InChI=1S/C16H25NOS/c1-5-13 (3)17 (14 (4)6-2)16 (18)19-12-15-10-8-7-9-11-15/h7-11,13-14H,5-6,12H2,1-4H3 . The Canonical SMILES is CCC ©N (C ©CC)C (=O)SCC1=CC=CC=C1 .
Physical And Chemical Properties Analysis
Tiocarbazil has a melting point of 25°C . Its density is roughly estimated to be 1.0443 . The refractive index is estimated to be 1.7000 . The water solubility is 2.5mg/L at 30 ºC .
Scientific Research Applications
Herbicide in Agriculture
Tiocarbazil is primarily used as a thiocarbamate herbicide . It was introduced in the early 1970s and is used to control barnyard grasses in submerged rice fields .
Insecticide and Fungicide
Apart from being a herbicide, thiocarbamates like Tiocarbazil are also used in agriculture as insecticides and fungicides . They help protect crops from pests and diseases, thereby increasing yield.
Biocide in Industrial Applications
Thiocarbamates, including Tiocarbazil, find use as biocides in industrial or other commercial applications . They help control organisms that are harmful to human or animal health, or that cause damage to natural or manufactured products.
Household Products
Tiocarbazil and other thiocarbamates are used in household products . While the specific products are not mentioned, it’s common for such compounds to be used in products like insect repellents, sanitizers, and cleaners.
Analytical Chemistry
Tiocarbazil has been used in analytical chemistry . A study mentions the development, validation, and application of a multi-method for the determination of mycotoxins, plant growth regulators, tropane alkaloids, and pesticides in cereals . Tiocarbazil, being a pesticide, could be one of the compounds analyzed in such studies.
Environmental Fate Studies
Tiocarbazil, like other pesticides, is often studied for its environmental fate . These studies aim to understand how the compound behaves in the environment, including its degradation and the potential risks it poses to non-target organisms.
Safety and Hazards
Mechanism of Action
Target of Action
Tiocarbazil primarily targets acetylcholinesterase , a key enzyme in the nervous system . This enzyme plays a crucial role in terminating signal transduction at the neuromuscular junction by rapidly hydrolyzing the neurotransmitter acetylcholine .
Mode of Action
Tiocarbazil acts as an inhibitor of acetylcholinesterase . By suppressing the action of this enzyme, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This results in prolonged signal transmission at the neuromuscular junction .
Biochemical Pathways
The metabolism of thiocarbamates, the group to which Tiocarbazil belongs, occurs through two major pathways in mammals. One pathway involves sulfoxidation and conjugation with glutathione . The conjugation product is then cleaved to a cysteine derivative, which is metabolized to a mercapturic acid compound .
Result of Action
The inhibition of acetylcholinesterase by Tiocarbazil leads to an excess of acetylcholine in the synaptic cleft. This can result in continuous stimulation of the muscles, glands, and central nervous system. The specific molecular and cellular effects of Tiocarbazil are subject to further investigation .
Action Environment
The efficacy and stability of Tiocarbazil, like other thiocarbamate herbicides, can be influenced by various environmental factors.
properties
IUPAC Name |
S-benzyl N,N-di(butan-2-yl)carbamothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NOS/c1-5-13(3)17(14(4)6-2)16(18)19-12-15-10-8-7-9-11-15/h7-11,13-14H,5-6,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSUVQBHRAWOQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)SCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6034425 | |
Record name | Tiocarbazil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6034425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tiocarbazil | |
CAS RN |
36756-79-3 | |
Record name | Tiocarbazil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36756-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiocarbazil [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036756793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiocarbazil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6034425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-benzyl di-sec-butylthiocarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.339 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIOCARBAZIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO440RHO7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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